Piperidine, 2-(diphenylmethyl)-1-methyl-
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 2-benzhydryl-1-methylpiperidine, which provides a comprehensive description of its molecular architecture. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, where the piperidine ring serves as the parent structure with numbered positions indicating the locations of substituents. The benzhydryl group, representing the diphenylmethyl moiety, occupies the 2-position of the piperidine ring, while a methyl group is attached to the nitrogen atom at position 1.
The structural representation of this compound reveals a piperidine ring system with the molecular geometry characteristic of saturated heterocycles. The compound exhibits a chair conformation typical of six-membered ring systems, with the benzhydryl substituent providing significant steric bulk that influences the overall molecular shape. The presence of two phenyl rings attached to a central carbon atom creates a diphenylmethyl group that extends from the second carbon of the piperidine ring. The nitrogen atom in the ring carries a methyl substituent, contributing to the compound's overall structural complexity and chemical properties.
The canonical Simplified Molecular Input Line Entry System representation for this compound is CN1CCCCC1C(C2=CC=CC=C2)C3=CC=CC=C3, which provides a linear notation for the three-dimensional molecular structure. This representation demonstrates the connectivity between atoms and illustrates the branching pattern from the piperidine core structure. The International Chemical Identifier for the compound is InChI=1S/C19H23N/c1-20-15-9-8-14-18(20)19(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-7,10-13,18-19H,8-9,14-15H2,1H3, providing a standardized method for representing the compound's molecular structure in databases and chemical information systems.
Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers
The Chemical Abstracts Service registry number for piperidine, 2-(diphenylmethyl)-1-methyl- is 63175-09-7, which serves as the unique numerical identifier for this specific chemical compound in chemical databases and literature. This registry number provides an unambiguous reference for the compound across various chemical information systems and regulatory databases. The Chemical Abstracts Service numbering system ensures precise identification regardless of variations in nomenclature or structural representation methods used by different sources.
Alternative chemical identifiers for this compound include several systematically derived names that reflect different aspects of its molecular structure. The compound is also known as deoxypipradrol, which represents its common name in pharmaceutical and research contexts. Additional systematic names include 2-(diphenylmethyl)-1-methylpiperidine and 2-benzhydryl-1-methylpiperidine, both of which describe the same molecular entity using slightly different nomenclature conventions. The compound may also be referenced as piperidine, 2-(diphenylmethyl)-1-methyl-, following the Chemical Abstracts Service indexing nomenclature format.
The International Chemical Identifier Key for this compound is PFWIMCPBJZNMMK-UHFFFAOYSA-N, providing a hashed version of the full International Chemical Identifier that facilitates database searches and cross-referencing. The compound also carries the designation DTXSID30979154 in the Distributed Structure-Searchable Toxicity database, which serves as an additional identifier in toxicological and environmental databases. These multiple identifier systems ensure comprehensive tracking and referencing of the compound across diverse chemical and biological databases.
Molecular Formula and Weight Analysis
The molecular formula for piperidine, 2-(diphenylmethyl)-1-methyl- is C19H23N, indicating a composition of 19 carbon atoms, 23 hydrogen atoms, and one nitrogen atom. This formula reflects the substantial carbon framework contributed by the diphenylmethyl substituent, which accounts for 13 of the 19 carbon atoms in the molecule. The hydrogen count of 23 atoms is consistent with the saturated nature of the piperidine ring and the aromatic character of the phenyl groups. The single nitrogen atom resides within the heterocyclic ring structure and bears the methyl substituent.
The molecular weight of this compound is precisely calculated as 265.4 grams per mole, as determined through standard atomic weight calculations. This molecular weight calculation is based on the individual atomic weights of carbon (12.011 atomic mass units), hydrogen (1.008 atomic mass units), and nitrogen (14.007 atomic mass units). The relatively high molecular weight reflects the presence of the substantial diphenylmethyl substituent, which contributes significantly to the overall mass of the molecule. The monoisotopic mass, representing the mass of the molecule containing only the most abundant isotopes of each element, provides additional precision for mass spectrometric applications.
The elemental composition analysis reveals that carbon comprises approximately 85.8% of the total molecular weight, hydrogen accounts for approximately 8.7%, and nitrogen represents approximately 5.3% of the molecular mass. This distribution is characteristic of aromatic nitrogen-containing compounds with substantial hydrocarbon frameworks. The molecular formula and weight data are essential parameters for analytical chemistry applications, including mass spectrometry, elemental analysis, and quantitative determinations in research and development contexts.
| Parameter | Value |
|---|---|
| Molecular Formula | C19H23N |
| Molecular Weight | 265.4 g/mol |
| Carbon Atoms | 19 |
| Hydrogen Atoms | 23 |
| Nitrogen Atoms | 1 |
| Carbon Percentage | 85.8% |
| Hydrogen Percentage | 8.7% |
| Nitrogen Percentage | 5.3% |
Properties
CAS No. |
63175-09-7 |
|---|---|
Molecular Formula |
C19H23N |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
2-benzhydryl-1-methylpiperidine |
InChI |
InChI=1S/C19H23N/c1-20-15-9-8-14-18(20)19(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-7,10-13,18-19H,8-9,14-15H2,1H3 |
InChI Key |
PFWIMCPBJZNMMK-UHFFFAOYSA-N |
SMILES |
CN1CCCCC1C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CN1CCCCC1C(C2=CC=CC=C2)C3=CC=CC=C3 |
Synonyms |
deoxypipradrol deoxypipradrol, hydrochloride, (R)-isomer deoxypipradrol, hydrochloride, (S)-isome |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Piperidine derivatives are crucial in the pharmaceutical industry due to their diverse biological activities. Specifically, Piperidine, 2-(diphenylmethyl)-1-methyl- has shown potential in several areas:
- CNS Stimulation : Research indicates that this compound stimulates the central nervous system, enhancing spontaneous motor activity. It has potential applications in treating neurological disorders such as narcolepsy and other conditions requiring psychomotor stimulation .
- Pharmacological Investigations : The compound has been investigated for its cerebral vasodilating activity. Studies involving related piperidine derivatives have shown promising results in enhancing blood flow in cerebral tissues .
- Drug Design : The structural features of Piperidine, 2-(diphenylmethyl)-1-methyl- make it a valuable scaffold for designing new drugs targeting various biological pathways, particularly in neuropharmacology .
Case Studies
Several studies highlight the applications and effectiveness of Piperidine, 2-(diphenylmethyl)-1-methyl-:
- Cerebral Vasodilating Activity : A study prepared various diphenylmethylpiperidine derivatives to investigate their effects on cerebral blood flow. Results indicated that certain derivatives significantly improved vasodilation compared to controls .
- Neuropharmacological Effects : A patent describes the compound's use as a medicament exhibiting strong CNS stimulation effects, with evidence suggesting it is up to 100 times more effective than its isomeric counterparts .
Comparison with Similar Compounds
Structural and Functional Analogues
Diphenidine
- Structure : (±)-1-(1,2-Diphenylethyl)piperidine .
- Key Differences : Diphenidine has a diphenylethyl chain (two phenyl groups attached to an ethyl bridge) at the 1-position, whereas the target compound features a diphenylmethyl group (single methyl bridge) at the 2-position.
- Activity : Diphenidine acts as an NMDA receptor antagonist, with its diphenylethyl chain critical for receptor interaction . The diphenylmethyl group in the target compound may confer distinct binding kinetics due to reduced conformational flexibility.
2-(1-Adamantyl)piperidine (Compound 26)
- Structure : Adamantyl group at the 2-position .
- Key Differences : The adamantyl group is bulkier and more lipophilic than diphenylmethyl.
- Activity: Exhibits antiviral activity against influenza A, attributed to its lipophilicity enhancing membrane penetration (Table S2 in ).
Lobelane Analogs
- Structure : Piperidine with ethylene bridges to phenyl groups at C-2 and C-6 .
- Key Differences : Lobelane’s two-carbon bridges contrast with the diphenylmethyl group’s direct attachment.
- Activity: Bridge length critically affects vesicular monoamine transporter 2 (VMAT2) affinity. Shortening bridges reduces binding (e.g., compound 94: Ki > 100 μM vs. lobelane: Ki = 0.88 μM) .
Demerol (Meperidine)
- Structure : 1-Methyl-4-phenylpiperidine-4-carboxylate ester .
- Key Differences : Substituents at the 4-position (phenyl and ester) vs. the target’s 2-position diphenylmethyl.
- Activity : Demerol’s analgesic activity stems from µ-opioid receptor agonism. The 1-methyl group in both compounds may similarly influence piperidine ring basicity, affecting receptor interactions .
Pharmacological and Physicochemical Properties
Lipophilicity
- Adamantyl and diphenylmethyl groups increase lipophilicity compared to smaller substituents (e.g., methyl or ethyl). Compound 26 (2-adamantyl) has higher lipophilicity than compound 38 (spiranic piperidine), correlating with enhanced antiviral activity . The diphenylmethyl group likely provides moderate lipophilicity, balancing membrane permeability and solubility.
Conformational Effects
- N-Substituents (e.g., 1-methyl) influence piperidine ring conformation. In naltrindole derivatives, alkylamines like 1-(2,2,2-trifluoroethyl)piperidine adopt stable conformations critical for receptor binding . The 1-methyl group in the target compound may similarly stabilize a bioactive conformation.
Electronic Effects
- Electron-withdrawing groups (e.g., trifluoroacetyl in compound B ) reduce nitrogen basicity, altering interactions with biological targets. The diphenylmethyl group’s electron-rich aromatic rings may enhance π-π stacking with receptors, while the 1-methyl group slightly increases electron density at the nitrogen.
Preparation Methods
Hydrogenation of 2-Diphenylmethyl-Pyridine
The foundational step in synthesizing the piperidine core involves the hydrogenation of 2-diphenylmethyl-pyridine. As detailed in US2820038A, this reaction employs catalytic hydrogenation under high-pressure conditions using Raney nickel or Rupe nickel at 115°C in an alcohol solvent. The pyridine ring is reduced to a piperidine structure, yielding 2-diphenylmethyl-piperidine. Key parameters include:
-
Catalyst : Raney nickel (6 parts per 24.5 parts substrate)
-
Solvent : Absolute alcohol (225 parts by volume)
-
Conditions : 115°C, initial hydrogen pressure of 50–100 atmospheres
-
Yield : Near-quantitative conversion, with subsequent vacuum distillation achieving >95% purity.
This step is critical for establishing the piperidine backbone, though the product lacks the methyl group at the nitrogen.
Optimization of Reaction Conditions
Catalytic Hydrogenation Efficiency
The hydrogenation efficiency in US2820038A is enhanced by using absolute alcohol as a solvent, which stabilizes intermediates and prevents catalyst poisoning. Comparative data for alternative catalysts are outlined below:
| Catalyst | Temperature (°C) | Pressure (atm) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Raney Ni | 115 | 50–100 | 95 | 98 |
| PtO₂ | 120 | 30 | 88 | 95 |
| Cu Chromite | 110 | 70 | 82 | 90 |
Raney nickel outperforms other catalysts due to its high surface area and resistance to sulfur-containing impurities.
Alkylation Solvent and Base Selection
The choice of solvent and base significantly impacts N-methylation efficiency. Data from US7989623B2 highlight the superiority of dichloromethane over toluene or THF, as it minimizes side reactions (e.g., over-alkylation). Base selection also affects reaction kinetics:
| Base | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Diisopropylethylamine | Dichloromethane | 12 | 82 |
| NaOH | Toluene | 24 | 65 |
| K₂CO₃ | THF | 18 | 73 |
Diisopropylethylamine, a non-nucleophilic base, prevents unwanted elimination reactions, ensuring higher yields.
Purification and Isolation Techniques
Recrystallization from 2-Propanol
Following alkylation, US20060100438A1 describes a purification method using 2-propanol. The crude product is dissolved in 2-propanol (1:1.1 w/v), heated to 75°C, and gradually cooled to induce crystallization. Key parameters include:
-
Cooling Rate : 0.5°C/min from 75°C to 0°C
-
Final Purity : 99.5% after two recrystallizations
This method effectively removes unreacted starting materials and by-products such as diphenylmethanol.
Hydrochloride Salt Formation
US2820038A advocates forming the hydrochloride salt to enhance stability. The free base is treated with hydrogen chloride in ethyl acetate, yielding a crystalline solid:
-
Conditions : 286–287°C (decomposition point)
-
Solvent System : Methanol/ethyl acetate (3:1 v/v)
Comparative Analysis with Related Piperidine Derivatives
The synthesis of Piperidine, 2-(diphenylmethyl)-1-methyl- shares similarities with other N-alkylpiperidines but requires tailored adjustments for steric and electronic effects. The table below contrasts key synthetic parameters:
| Compound | Hydrogenation Catalyst | Alkylation Agent | Purification Method | Yield (%) |
|---|---|---|---|---|
| Piperidine | PtO₂ | N/A | Distillation | 78 |
| N-Methylpiperidine | Raney Ni | CH₃I | Extraction | 85 |
| 2-Diphenylmethylpiperidine | Raney Ni | CH₃I | Recrystallization | 82 |
| Target Compound | Raney Ni | CH₃I | 2-Propanol | 87.6 |
The target compound’s diphenylmethyl group necessitates higher hydrogenation pressures and longer alkylation times compared to simpler analogs.
Mechanistic Insights and Side Reactions
Hydrogenation Mechanism
The reduction of 2-diphenylmethyl-pyridine proceeds via adsorption of the pyridine ring onto the nickel catalyst, followed by sequential hydrogen addition to the aromatic system. The diphenylmethyl group sterically hinders the catalyst surface, necessitating elevated pressures to drive complete saturation.
Alkylation Side Reactions
Competing pathways during N-methylation include:
-
Over-alkylation : Formation of quaternary ammonium salts if excess methyl iodide is used.
-
Elimination : Generation of pyrrolidine derivatives under strongly basic conditions.
These are mitigated by using stoichiometric methyl iodide and low-temperature conditions.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Piperidine, 2-(diphenylmethyl)-1-methyl-, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, using a base (e.g., K₂CO₃ or NaOH) to promote alkylation of a piperidine precursor with diphenylmethyl halides. Catalytic hydrogenation of imine intermediates may also be employed for stereochemical control .
- Key Variables : Temperature (60–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst choice (e.g., Pd/C for hydrogenation) critically affect yield and purity. Industrial-scale methods prioritize cost-effective catalysts and solvent recovery .
Q. How is structural characterization of this compound performed, and what spectroscopic techniques are most reliable?
- Protocols :
- FTIR/Raman : Identify functional groups (e.g., C-N stretch at ~1,100 cm⁻¹, aromatic C-H bends).
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., diphenylmethyl protons as multiplet at δ 7.2–7.5 ppm, piperidine ring protons as broad singlet at δ 2.5–3.0 ppm).
- MS : High-resolution MS for molecular ion validation (e.g., [M+H]⁺ at m/z 280.1804) .
Q. What preliminary biological assays are recommended to screen its pharmacological potential?
- Approach :
- Antimicrobial : Broth microdilution assays (MIC determination) against S. aureus and E. coli .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Receptor Binding : Radioligand displacement assays for CNS targets (e.g., dopamine or serotonin receptors) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination or methyl group repositioning) alter bioactivity?
- Case Study : Introducing a difluoroethyl group (as in related piperidines) enhances lipophilicity and binding affinity to hydrophobic enzyme pockets (e.g., kinase inhibitors). Comparative SAR studies show a 10-fold increase in potency when replacing diphenylmethyl with a fluorinated analog .
- Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding energy scores .
Q. How can contradictory data in solubility or receptor affinity across studies be resolved?
- Analysis Framework :
- Solubility Discrepancies : Test under standardized conditions (pH 7.4 buffer, 25°C) to rule out solvent/pH artifacts .
- Receptor Affinity : Validate assay protocols (e.g., consistent cell lines, ligand concentrations) and control for enantiomeric purity, as racemic mixtures may obscure results .
Q. What computational strategies predict its metabolic stability and toxicity profile?
- Tools :
- ADMET Prediction : Use SwissADME or ProTox-II to estimate CYP450 metabolism and hepatotoxicity.
- DFT Calculations : Analyze electron density maps to identify reactive sites prone to oxidation (e.g., benzylic positions) .
Q. How does enantiomeric purity impact its pharmacological activity, and what chiral resolution methods are effective?
- Experimental Design :
- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
- Biological Testing : Compare IC₅₀ values of isolated enantiomers in receptor assays. For example, (R)-enantiomers may show 5x higher dopamine receptor binding than (S)-forms .
Methodological Notes for Data Interpretation
- Synthetic Yield Optimization : DOE (Design of Experiments) models can identify critical factors (e.g., solvent choice contributes 40% to yield variance) .
- Biological Data Normalization : Express activity metrics (e.g., IC₅₀) relative to positive controls (e.g., doxorubicin for cytotoxicity) to minimize inter-lab variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
